BenchChemオンラインストアへようこそ!

4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide

Chemical Identity Isomer Differentiation Quality Control

4-Acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide (CAS 1171739-57-3) is a fully synthetic, small-molecule ureidobenzamide derivative with the molecular formula C19H21ClN4O3 and a molecular weight of 388.85 g/mol. The compound incorporates a 4-acetamido-substituted benzamide core linked via an ethylene diamine spacer to a urea moiety bearing a 4-chlorobenzyl terminus, placing it within the broader class of substituted ureidobenzamides that have been explored as kinase inhibitors, receptor antagonists, and enzyme modulators in medicinal chemistry.

Molecular Formula C19H21ClN4O3
Molecular Weight 388.85
CAS No. 1171739-57-3
Cat. No. B2791762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide
CAS1171739-57-3
Molecular FormulaC19H21ClN4O3
Molecular Weight388.85
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C19H21ClN4O3/c1-13(25)24-17-8-4-15(5-9-17)18(26)21-10-11-22-19(27)23-12-14-2-6-16(20)7-3-14/h2-9H,10-12H2,1H3,(H,21,26)(H,24,25)(H2,22,23,27)
InChIKeyRYGNFILSIRFHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide (CAS 1171739-57-3): Structural Classification and Procurement Context


4-Acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide (CAS 1171739-57-3) is a fully synthetic, small-molecule ureidobenzamide derivative with the molecular formula C19H21ClN4O3 and a molecular weight of 388.85 g/mol . The compound incorporates a 4-acetamido-substituted benzamide core linked via an ethylene diamine spacer to a urea moiety bearing a 4-chlorobenzyl terminus, placing it within the broader class of substituted ureidobenzamides that have been explored as kinase inhibitors, receptor antagonists, and enzyme modulators in medicinal chemistry [1]. Unlike simpler benzamide analogs, this compound's hybrid urea–amide architecture introduces multiple hydrogen-bond donor/acceptor sites and conformational flexibility, properties that differentiate it from single-pharmacophore alternatives in target-engagement profiling studies [1].

Why 4-Acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide Cannot Be Replaced by Generic Ureidobenzamide Analogs


Within the ureidobenzamide class, minor structural modifications produce large functional shifts: CAY10622 (CAS 1038549-25-5), a related ureidobenzamide, inhibits ROCK-I and ROCK-II with IC50 values of 6 nM and 4 nM respectively , whereas SSI-4 (CAS 1875084-68-6), which shares the identical molecular formula C19H21ClN4O3 but differs in connectivity, inhibits stearoyl-CoA desaturase 1 (SCD1) with an IC50 of 1.9 nM . These examples demonstrate that the precise arrangement of the acetamido, urea linker, and chlorobenzyl groups—rather than gross molecular formula or class membership—governs target selectivity and potency [1]. For the target compound, the combination of a 4-acetamido benzamide head group with a 4-chlorobenzylureido side chain creates a unique hydrogen-bonding topology that cannot be replicated by generic ureidobenzamide surrogates, making informed procurement based on full structural specification essential for reproducible research outcomes [1].

Quantitative Differentiation Evidence for 4-Acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide (CAS 1171739-57-3) Against Closest Analogs


Structural Identity and Molecular Formula Differentiation Versus Isomeric Comparator SSI-4

Although the target compound and SSI-4 (CAS 1875084-68-6) share the identical molecular formula C19H21ClN4O3 (MW 388.85 g/mol), they are constitutional isomers with distinct atom connectivity and target profiles . The target compound features a 4-acetamidobenzamide core linked via –NH–(CH2)2–NH– to a 4-chlorobenzylurea, canonical SMILES: CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=C(C=C2)Cl . In contrast, SSI-4 contains a 4-pyridinecarboxamide core with a piperidine–ether–chlorophenyl linkage, SMILES: N(C(=O)N1CCC(OC2=C(Cl)C=CC=C2)CC1)C3=CC(C(NC)=O)=CC=N3 . This constitutional isomerism has profound functional consequences: SSI-4 is a potent SCD1 inhibitor (IC50 = 1.9 nM) , whereas the target compound's biological profile, while not publicly disclosed with quantitative target engagement data, is consistent with the ureidobenzamide kinase-modulator pharmacophore described in the J. Med. Chem. lead discovery series [1]. The InChI Key RYGNFILSIRFHNA-UHFFFAOYSA-N serves as the definitive structural identifier for procurement verification, ensuring that researchers receive the intended isomer rather than an isobaric contaminant .

Chemical Identity Isomer Differentiation Quality Control

Pharmacophoric Differentiation: 4-Chlorobenzyl vs. Isoquinolinyl Ureidobenzamide Head Groups in Kinase Selectivity Profiling

The target compound contains a 4-chlorobenzyl group attached to the urea nitrogen, whereas CAY10622 (CAS 1038549-25-5), a closely related ureidobenzamide, incorporates an isoquinolinyl-benzamide terminus . This pharmacophoric difference is functionally significant: CAY10622, with its isoquinolinyl group, achieves potent ROCK-I/ROCK-II inhibition (IC50 = 6 nM and 4 nM, respectively) with >100-fold selectivity over 44 additional kinases . Published SAR from the bisbenzamide/ureidobenzamide lead discovery program demonstrates that the terminal aromatic substituent on the urea moiety is a primary driver of kinase selectivity—modification of this group alters the selectivity fingerprint across the kinome [1]. The 4-chlorobenzyl substituent present in the target compound introduces a distinct electron-withdrawing character (Hammett σp for Cl ≈ 0.23) and lipophilicity contribution (π ≈ 0.71) compared to the extended aromatic system in CAY10622, predicted to shift target engagement away from ROCK toward alternative kinase or receptor targets within the broader benzamide pharmacophore space [1][2].

Kinase Selectivity Pharmacophore ROCK Inhibition Structure–Activity Relationship

Linker Length and Hydrogen-Bonding Capacity: Ethylene Diamine Spacer vs. Direct Urea–Benzamide Connection

The target compound incorporates an ethylene diamine spacer (–NH–(CH2)2–NH–) between the benzamide carbonyl and the urea moiety, creating a total of 4 hydrogen-bond donors and 3 hydrogen-bond acceptors across the molecule . In contrast, many simpler ureidobenzamides (e.g., direct 4-ureidobenzamide MCH1R antagonists) lack this extended linker, resulting in a more constrained pharmacophore with reduced conformational freedom [1]. The presence of the ethylene spacer in the target compound increases the number of rotatable bonds by approximately 2–3 compared to directly connected ureidobenzamides, expanding the accessible conformational space for target binding. This is consistent with SAR findings in the ureidobenzamide class where linker length modulates both potency and selectivity—as demonstrated in the 4-acylamino- and 4-ureidobenzamide MCH1R antagonist series, where the nature of the amine side chain was a key determinant of antagonist activity [1]. No quantitative head-to-head comparison data are publicly available for this specific compound; the linker-length differentiation is based on established medicinal chemistry principles and class-level SAR inference.

Linker Optimization Hydrogen Bonding Conformational Flexibility Medicinal Chemistry

Patent-Associated Structural Novelty: Inclusion in Substituted Benzamide Derivative Patent Family US-9029370-B2

The target compound (CAS 1171739-57-3) is structurally encompassed within the generic Markush claims of US Patent 9,029,370 B2, titled 'Substituted Benzamide Derivatives,' which discloses a broad series of benzamide compounds with therapeutic applications [1]. This patent family, originally assigned to Hoffmann-La Roche, describes benzamide derivatives with substituent patterns that include the 4-acetamido and urea-linked chlorobenzyl motifs characteristic of the target compound [1]. The patent's exemplification of diverse substitution patterns provides a documented framework for compound identity and establishes this specific substitution combination as a non-obvious structural variant within the claimed genus. In contrast, many simpler substituted benzamides available from commercial screening libraries lack this level of IP documentation or structural distinction, making the target compound a traceable, patent-validated chemical entity for research programs requiring well-characterized tool compounds with documented provenance [1].

Patent Landscape Structural Novelty IP Position Compound Procurement

Predicted Physicochemical Property Profile: Drug-Likeness Assessment Relative to the Ureidobenzamide Class

The target compound (MW 388.85, C19H21ClN4O3) falls within all four Lipinski Rule of Five criteria for drug-likeness, with molecular weight ≤500 Da, ClogP estimated at approximately 2.0–2.8 (within the ≤5 threshold), 4 hydrogen-bond donors (≤5), and 3 hydrogen-bond acceptors (≤10) [1]. In comparison, CAY10622 (MW 352.82, C20H17ClN2O2) has a lower molecular weight but only 2 HBD and 2 HBA, while SSI-4 (MW 388.85, isomeric) has an identical molecular formula but distinct predicted physicochemical properties due to its different connectivity, including a calculated logP that may differ by ≥0.5 log units [1]. The target compound's balanced HBD/HBA profile (4/3 ratio) and moderate lipophilicity position it favorably for aqueous solubility and membrane permeability relative to more lipophilic ureidobenzamide analogs [1]. These predicted properties support its suitability as a starting point for hit-to-lead optimization in oral bioavailability programs, though experimental confirmation of solubility, permeability, and metabolic stability remains necessary for definitive characterization.

Drug-Likeness Physicochemical Properties ADME Lead Optimization

Recommended Research and Industrial Application Scenarios for 4-Acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide (CAS 1171739-57-3)


Kinase Selectivity Profiling and Chemical Tool Generation Using the 4-Chlorobenzylureido Pharmacophore

Given the established role of ureidobenzamides as kinase inhibitor scaffolds—exemplified by CAY10622's potent ROCK inhibition (IC50 4–6 nM) and >100-fold kinome selectivity [1]—the target compound, with its distinct 4-chlorobenzyl pharmacophore, is well-positioned for use in broad kinome selectivity panels to identify novel kinase targets. The unique substitution pattern may confer a selectivity fingerprint complementary to isoquinolinyl-containing ureidobenzamides, enabling researchers to build chemical tool pairs with orthogonal selectivity profiles for target validation studies [1][2]. The ethylene diamine linker further differentiates this compound from directly connected ureidobenzamides, potentially enabling engagement with kinase active sites or allosteric pockets inaccessible to shorter-linked analogs [2].

Structure–Activity Relationship (SAR) Exploration in Ureidobenzamide Lead Optimization Programs

The target compound serves as a strategic SAR probe for medicinal chemistry programs aimed at optimizing ureidobenzamide-based lead series. The 4-acetamido substitution on the benzamide ring, combined with the 4-chlorobenzyl urea terminus and ethylene spacer, provides a multi-dimensional SAR vector set (head group, linker length, terminal aryl substituent) that can be systematically varied [1]. Researchers can benchmark the target compound's biochemical and cellular activity against analogs such as CAY10622 and directly connected 4-ureidobenzamides to deconvolute the contributions of individual structural features to potency, selectivity, and ADME properties [1][2].

GPCR Antagonist Screening Based on the 4-Ureidobenzamide Pharmacophore

The 4-acylamino- and 4-ureidobenzamide scaffold has demonstrated activity as melanin-concentrating hormone receptor 1 (MCH1R) antagonists, with SAR studies revealing that the nature of the amine side chain is a critical determinant of antagonist potency [1]. The target compound's extended ethylene diamine linker and 4-chlorobenzyl terminus represent a structural variant not exhaustively explored in the published MCH1R antagonist series, suggesting potential utility in GPCR screening panels targeting MCH1R or related Class A GPCRs. Procurement of this specific compound enables direct testing of the linker-length hypothesis within the 4-ureidobenzamide GPCR antagonist pharmacophore model [1].

Compound Library Enhancement for High-Throughput and Phenotypic Screening

With its favorable predicted drug-likeness (MW 388.85, Lipinski Rule of Five violations = 0, balanced HBD/HBA ratio) [1][2], the target compound is an appropriate addition to diversity-oriented screening libraries and focused kinase/GPCR-targeted compound collections. Its documented patent provenance (US-9029370-B2) [3] provides assurance of structural novelty relative to extensively mined commercial screening decks. For industrial and academic screening centers, sourcing this specific CAS-registered compound—rather than a generic 'ureidobenzamide'—ensures batch-to-batch reproducibility and traceable structure–activity data that can support patent filing and lead series nomination decisions [3].

Quote Request

Request a Quote for 4-acetamido-N-(2-(3-(4-chlorobenzyl)ureido)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.